1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[(3-aminophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXXHVLJQQATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, also referred to as (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, is a compound with significant biological interest due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring bonded to a 3-aminophenyl group, which allows for the formation of hydrogen bonds and π-π interactions with target proteins. This unique structure contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminophenyl group can engage in hydrogen bonding and π-π stacking with aromatic residues in protein active sites, while the pyrrolidine ring provides a rigid framework that enhances binding affinity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated as a ligand for enzyme-substrate interactions, particularly in the context of enzyme inhibition studies. Its ability to mimic natural substrates makes it valuable for probing active sites of enzymes involved in various metabolic pathways .
Case Studies
- Enzyme Interaction Studies : A study highlighted the use of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol as a lead compound in enzyme inhibition assays. The compound demonstrated significant binding affinity towards certain kinases, indicating its potential as an inhibitor .
- Antiparasitic Activity : In the context of antiparasitic research, modifications of similar compounds have shown promising results against Plasmodium falciparum, with IC50 values less than 10 nM reported for structurally related inhibitors . This suggests that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine | Similar aminophenyl group | Effective against MCH receptor |
| Pyrrolidine derivatives | Various substitutions | Broad-spectrum antimicrobial effects |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring's substitution pattern significantly impacts physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Positional Effects: The 2-aminophenyl analog (CAS 20049-03-0) may exhibit distinct receptor binding compared to the 3-aminophenyl derivative due to spatial orientation differences.
Modifications on the Pyrrolidine Ring
Variations in the pyrrolidine scaffold influence conformational flexibility and target engagement:
Key Observations :
Stereochemical Considerations
Enantiomeric forms of pyrrolidin-3-ol derivatives are critical for activity:
- 1a vs.
- RG7774 : The (S)-enantiomer of pyrrolidin-3-ol is retained in the triazolopyrimidine scaffold for CB2R agonism .
Preparation Methods
Ring Closure and Intermediate Formation
A common approach to synthesize pyrrolidin-3-ol derivatives involves a ring closure reaction between suitable starting materials, such as amino acids or hydroxy acids, and amines.
- Example from Patent CN113321605A :
A ring closure reaction between malic acid (compound I) and methylamine (compound II) in an organic solvent (toluene, xylene, or chlorobenzene) under reflux leads to the formation of a cyclic intermediate (compound III), such as 3-hydroxy-1-methylcyclobutanediamide. This intermediate is crystalline, facilitating purification and improving overall yield.
Reaction conditions:- Solvent: Toluene/xylene/chlorobenzene (~420 g per batch)
- Temperature: Reflux for 10–18 hours
- Molar ratio: Approximately 1 mole malic acid to 1 mole methylamine aqueous solution (40%)
- Workup: Cooling, solvent removal, recrystallization with propanol and n-heptane to isolate intermediate solid
This step ensures high purity and crystallinity of the intermediate, which is crucial for subsequent reduction steps.
Reduction to Pyrrolidin-3-ol Derivative
The intermediate undergoes reduction to yield the pyrrolidin-3-ol derivative. The choice of reducing agent is critical for safety, selectivity, and yield.
Preferred Reducing Agents : Sodium borohydride, potassium borohydride, boron trifluoride-etherate, and boron tribromide-etherate are favored over hazardous reagents like lithium aluminum hydride or red aluminum, improving process safety and stability.
-
- Under inert atmosphere and cooling (-10 to 10 °C), the reducing agent is added to tetrahydrofuran (THF).
- Dimethyl sulfate is added dropwise, followed by heat preservation and controlled temperature elevation (10 to 50 °C).
- A mixture of the intermediate, trimethyl borate, and THF is added dropwise at 0 to 50 °C.
- After reaction completion, hydrochloric acid solution is added under ice bath conditions to quench the reaction.
- The mixture is concentrated to remove THF, extracted with ethyl acetate, and purified by distillation under reduced pressure to isolate the pyrrolidin-3-ol derivative.
Yields and Purity : Yields typically range from 60% to 70%, with purity exceeding 99% by HPLC analysis.
Alternative Industrial-Scale Method Using Catalytic Hydrogenation
Another method involves catalytic hydrogenation of precursor amines with formaldehyde and hydrogen in the presence of metal catalysts.
- Patent CN108698989B describes an industrial process where a compound (II) reacts with formaldehyde and hydrogen over a metal catalyst in a solvent. The formaldehyde is used in excess (1 to 5 moles per mole of compound II) to form a mixture containing the target compound (I).
- This mixture is further treated with hydrogen and secondary amines (such as diethylamine, pyrrolidine, piperidine) over a metal catalyst to enhance selectivity.
- After catalyst removal, distillation yields the purified pyrrolidin-3-ol derivative.
- This method is suitable for large-scale production and offers advantages in terms of catalytic efficiency and scalability.
Specific Synthesis of 3-Hydroxy-1-methylpyrrolidine (Related Compound)
A detailed example from ChemicalBook describes synthesis of 3-hydroxy-1-methyl tetrahydropyrrole (1-methyl-3-pyrrolidinol):
- React 40 wt% aqueous monomethylamine with 1,4-dichloro-2-butanol dropwise at 10–15 °C.
- Transfer to an autoclave, pressurize to ~1 MPa, heat to 120 °C and stir for 10 hours.
- After reaction completion, add sodium hydroxide to liberate methylamine gas and precipitate solids.
- Filter, dry, and purify by vacuum distillation to obtain 3-hydroxy-1-methyl tetrahydropyrrole with 64.8% yield and 99.3% purity (HPLC).
This method highlights the use of halohydrin precursors and amines under pressurized and heated conditions to form the pyrrolidin-3-ol ring system.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The choice of solvent (toluene, xylene, chlorobenzene) and reaction temperature/time in the ring closure step significantly affects the crystallinity and purity of the intermediate, which in turn influences the final product yield and purity.
Use of safer reducing agents (borohydrides, boron trifluoride complexes) reduces hazards compared to traditional hydride reagents, which are pyrophoric and difficult to handle on scale.
Catalytic hydrogenation methods provide an alternative route with potential for continuous processing and better environmental profiles, leveraging metal catalysts and secondary amines to improve selectivity.
The halohydrin route offers a straightforward synthetic pathway but requires pressurized equipment and careful control of reaction parameters to avoid side reactions.
Purification typically involves solvent extraction, crystallization of intermediates, and vacuum distillation of the final product to achieve high purity suitable for pharmaceutical or specialty chemical applications.
Q & A
Q. What are the common synthetic routes for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination, to functionalize the pyrrolidine and benzylamine moieties. Key variables such as temperature (80–120°C), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity significantly impact yield and purity. For example, optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hours) can enhance efficiency . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine CH at δ 2.5–3.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 219.15) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm, O-H at ~3200 cm) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening includes:
- Enzyme Inhibition Assays : Test against targets like kinases or GPCRs using fluorescence-based readouts.
- Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC values .
- Binding Affinity : Surface plasmon resonance (SPR) or radioligand displacement assays for receptor interactions .
Advanced Research Questions
Q. How can stereochemical synthesis and enantiomer separation be achieved for chiral analogs?
Chiral resolution methods include:
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during synthesis to induce enantioselectivity .
- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers. Retention times and circular dichroism (CD) spectra validate configurations .
- Crystallography : X-ray diffraction of single crystals confirms absolute stereochemistry .
Q. What strategies address contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell type, assay conditions, and compound purity.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -NH with -Cl or -CF) to isolate pharmacophoric groups .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Molecular Docking : Predict binding modes to target proteins (e.g., serotonin receptors) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP < 3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioactivity to prioritize analogs .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation.
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to irritant risks (Xi hazard symbol) .
- Stability Testing : Monitor decomposition via HPLC over 6–12 months under varying conditions (pH, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
